molecular formula C18H14Cl2N4O2S B14861588 3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide

3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide

Cat. No.: B14861588
M. Wt: 421.3 g/mol
InChI Key: RSMCVGOCCMASSX-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide is a complex organic compound with a unique structure that combines a thiophene ring, a pyridine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the thiophene ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with pyridine-3-carboxylic acid.

    Final Assembly: The final step involves the coupling of the thiophene and pyridine rings with the dichlorophenyl group under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes or pyridines.

Scientific Research Applications

3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide
  • N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide

Uniqueness

3-[(2,4-dichlorophenyl)methoxy]-N’-(pyridine-3-carboximidoyl)thiophene-2-carbohydrazide is unique due to the combination of its functional groups and rings, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C18H14Cl2N4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

InChI

InChI=1S/C18H14Cl2N4O2S/c19-13-4-3-12(14(20)8-13)10-26-15-5-7-27-16(15)18(25)24-23-17(21)11-2-1-6-22-9-11/h1-9H,10H2,(H2,21,23)(H,24,25)

InChI Key

RSMCVGOCCMASSX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)/N

Canonical SMILES

C1=CC(=CN=C1)C(=NNC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)N

Origin of Product

United States

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